1,4-Diazabicyclo[3.2.2]nonane
Overview
Description
1,4-Diazabicyclo[3.2.2]nonane is a selective α-7 nicotinic receptor partial agonist. It has been characterized as a promising new agent for the treatment of cognitive symptoms of schizophrenia with antidepressant-like properties . It has also been found to be effective for the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis and SAR studies about the bicyclic amine, carbamate linker, and aromatic ring of a 1,4-diazabicyclo[3.2.2]nonane phenyl carbamate series of α7 nAChR agonists have been described . The development of the medicinal chemistry strategy and SAR led to the identification of subtype selective, high-affinity α7 agonists .
Molecular Structure Analysis
The molecular formula of 1,4-Diazabicyclo[3.2.2]nonane is C7H14N2 . Its InChI code is 1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2 . The molecular weight is 126.20 g/mol .
Chemical Reactions Analysis
1,4-Diazabicyclo[3.2.2]nonane has been used to react with equimolar amounts of HClO4 or HReO4 in aqueous solution . Two compounds with high phase-transition points were isolated .
Physical And Chemical Properties Analysis
1,4-Diazabicyclo[3.2.2]nonane has a molecular weight of 126.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 0 . The exact mass is 126.115698455 g/mol .
Scientific Research Applications
1. Switchable Phase Transition, Dielectric and Second-Harmonic-Generation Properties
- Application Summary: The quasi-spherical molecule 1,4-diazabicyclo[3.2.2]nonane is used to prepare switchable materials with high phase transition temperatures .
- Methods of Application: The molecule was reacted with equimolar amounts of HClO4 or HReO4 in aqueous solution .
- Results: Two compounds with high phase-transition points were isolated. These compounds showed switchable phase transition and dielectric anomalies. One compound also showed a reversible second-harmonic-generation effect .
2. Construction of Biologically Active Diversely Functionalized Bicyclo Nonanes
- Application Summary: Derivatives of bicyclo nonane are attractive for use in asymmetric catalysis or as potent anticancer entities .
- Results: These derivatives have successful applications as ion receptors, metallocycles, and molecular tweezers .
3. Synthesis of Third-Generation Ionic Liquids
- Application Summary: Ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[3.2.2]nonane are synthesized .
- Results: These ionic liquids have high potential applications as plant-protection products .
4. Synthesis of Piperazine Derivatives
- Application Summary: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is used in the synthesis of piperazine derivatives .
- Results: DABCO is employed as a catalyst for many organic transformations, such as the Morita–Baylis–Hillman reaction, related nucleophilic activation processes involving allenes, cyclopropanes, as well as in the synthesis of heterocyclic compounds .
5. Synthesis of Third-Generation Ionic Liquids
- Application Summary: Ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[3.2.2]nonane are synthesized .
- Results: These ionic liquids have high potential applications as plant-protection products .
6. Synthesis of Biologically Active Diversely Functionalized Bicyclo Nonanes
- Application Summary: Many derivatives of bicyclo nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
- Results: This review article discusses several miscellaneous synthetic routes for the construction of bicyclo nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .
4. Synthesis of Piperazine Derivatives
- Application Summary: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is used in the synthesis of piperazine derivatives .
- Results: DABCO is employed as a catalyst for many organic transformations, such as the Morita–Baylis–Hillman reaction, related nucleophilic activation processes involving allenes, cyclopropanes, as well as in the synthesis of heterocyclic compounds .
5. Synthesis of Third-Generation Ionic Liquids
- Application Summary: Ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[3.2.2]nonane are synthesized .
- Results: These ionic liquids have high potential applications as plant-protection products .
6. Synthesis of Biologically Active Diversely Functionalized Bicyclo Nonanes
- Application Summary: Many derivatives of bicyclo nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
- Results: This review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .
Safety And Hazards
Future Directions
1,4-Diazabicyclo[3.2.2]nonane has been used to prepare switchable materials with a high phase transition temperature . It exhibits switchable phase transition, dielectric, and second-harmonic-generation properties . It has potential applications in the treatment of cognitive symptoms of schizophrenia and Alzheimer’s disease .
properties
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKNACDCUAFDHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327968 | |
Record name | 1,4-diazabicyclo[3.2.2]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[3.2.2]nonane | |
CAS RN |
283-38-5 | |
Record name | 1,4-diazabicyclo[3.2.2]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diazabicyclo[3.2.2]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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